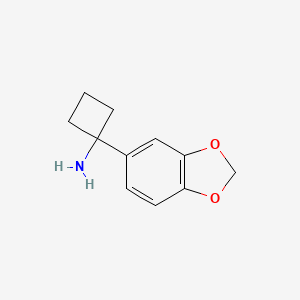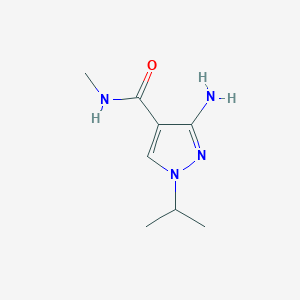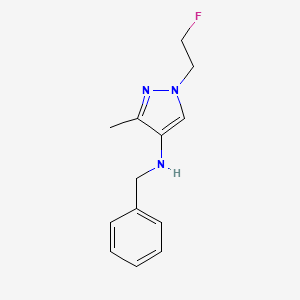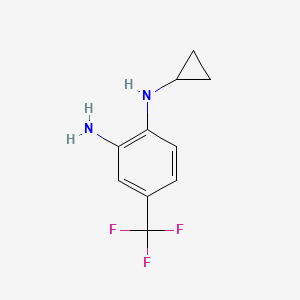![molecular formula C13H21N5 B11738227 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11738227.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, agrochemistry, and material science. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a unique structure with two pyrazole rings connected by a methylene bridge, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1-propyl-1H-pyrazole-4-amine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors and green chemistry principles. These methods aim to minimize waste and energy consumption while maximizing yield and purity. Catalysts such as Amberlyst-70, a thermally stable and cost-effective resin, can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, 1,3-dicarbonyl compounds, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Amberlyst-70). Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to optimize yield and selectivity.
Major Products
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide .
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine stands out due to its unique structure with two pyrazole rings connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-8-17-10-13(11(3)16-17)14-9-12-6-7-15-18(12)5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
InChI Key |
MBMTYQHKEMXVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=NN2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)

amine](/img/structure/B11738164.png)

![N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine](/img/structure/B11738185.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738186.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738189.png)
![2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide](/img/structure/B11738191.png)

![1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738197.png)
![4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol](/img/structure/B11738200.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738218.png)
